Pyridine, 3-ethyl-2,6-dimethyl-
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Overview
Description
3-Ethyl-2,6-dimethylpyridine: is an organic compound with the molecular formula C9H13N . It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,6-dimethylpyridine typically involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. This reaction yields a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation to form the desired compound .
Industrial Production Methods: Industrial production of 3-Ethyl-2,6-dimethylpyridine involves the reaction of formaldehyde, acetone, and ammonia. This method is efficient and yields the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,6-diformylpyridine.
Substitution: It can participate in substitution reactions, particularly in the formation of silyl ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include air or oxygen.
Substitution: Reagents such as silyl chlorides are used in the formation of silyl ethers.
Major Products:
Oxidation: 2,6-diformylpyridine.
Substitution: Silyl ethers.
Scientific Research Applications
3-Ethyl-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-dimethylpyridine involves its basic and nucleophilic properties. The presence of ethyl and methyl groups on the pyridine ring influences its reactivity and interaction with other molecules. The compound can act as a base in various chemical reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
2,6-Dimethylpyridine:
3,5-Dimethylpyridine: Another dimethyl-substituted pyridine with different substitution positions.
Uniqueness: 3-Ethyl-2,6-dimethylpyridine is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl-substituted pyridines.
Properties
CAS No. |
23580-52-1 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-6-5-7(2)10-8(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
VSLXJOHTVOZTNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)C |
Origin of Product |
United States |
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